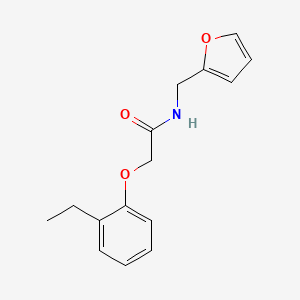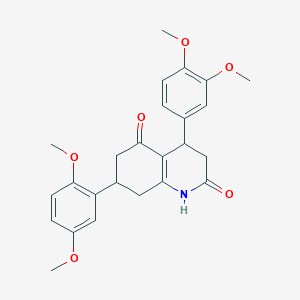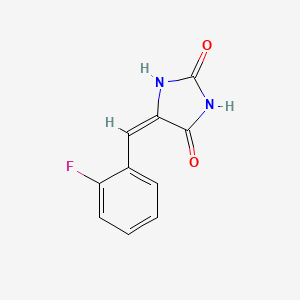
2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide
カタログ番号 B5540229
分子量: 259.30 g/mol
InChIキー: FNZFGPHZUPCXFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylphenoxy)-N-(2-furylmethyl)acetamide, also known as EFMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFMA belongs to a class of compounds known as amides and has been studied for its ability to modulate certain biological pathways.
科学的研究の応用
Pharmacological Mechanisms and Effects
- Paracetamol Metabolism and Genetic Differences : Paracetamol's metabolism involves multiple pathways, with variability in metabolism suggesting differences in susceptibility to toxicity and efficacy in pain relief, linked to pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
- Analgesic Effects of Acetaminophen : Acetaminophen's primary mechanism for pain relief involves metabolization to N-acylphenolamine (AM404), acting on TRPV1 and cannabinoid receptors, with effects in both the brain and spinal cord (Nobuko Ohashi & T. Kohno, 2020).
Environmental Fate and Impact
- Degradation and Toxicity of Acetaminophen : Advanced oxidation processes (AOPs) used to treat acetaminophen in water lead to various by-products with potential mutagenicity and toxicity, indicating environmental risks (Mohammad Qutob et al., 2022).
- Adsorptive Elimination from Water : Technologies for removing acetaminophen from water highlight the importance of addressing pharmaceutical pollutants to protect environmental and human health (C. Igwegbe et al., 2021).
Molecular Pathogenesis and Treatment Options
- Pathogenesis of Acetaminophen-Induced Liver Injury : Reviews the mechanisms involved in liver injury from acetaminophen, including necrosis, inflammation, and regeneration, and discusses current and novel treatment strategies (Xiaopeng Cai et al., 2022).
特性
IUPAC Name |
2-(2-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-12-6-3-4-8-14(12)19-11-15(17)16-10-13-7-5-9-18-13/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZFGPHZUPCXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー


![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)




![(3S*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5540190.png)
![2-{[3-(4-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5540195.png)
![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)
![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)